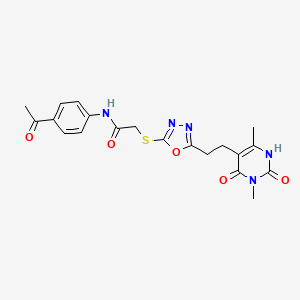

![molecular formula C18H16FN3O4S2 B2446392 4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 714936-31-9](/img/structure/B2446392.png)

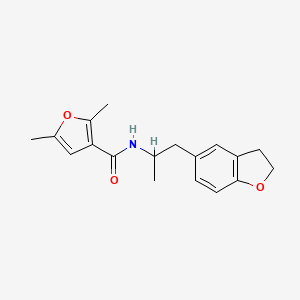

4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” is unique and allows for diverse applications in scientific research. It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” involve the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .科学的研究の応用

Antimicrobial and Antifungal Applications

- Antimicrobial Activity : A study synthesized novel compounds with structures related to 4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, exploring their potential as antimicrobial agents. These compounds demonstrated promising antimicrobial activities, suggesting their utility in developing new therapeutic agents against microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

- Antifungal Activity : Further research into fluorinated benzothiazolo imidazole compounds, akin to 4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, revealed significant antifungal properties. These findings highlight the potential of such compounds in treating fungal infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Fluorescent Probes and Molecular Interaction Studies

- Fluorescent Probes : A study on the fluorogenic properties of a thioamide derivative of 8-hydroxyquinoline-benzothiazole, related to the chemical structure , showed highly selective fluorescence enhancing properties for Hg2+ ions. This suggests its application as a selective fluorescent probe for detecting mercury ions (Song, Kim, Park, Chung, Ahn, & Chang, 2006).

- Molecular Docking Studies : Research involving the synthesis and characterization of compounds similar to 4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide focused on their potential as inhibitors for hepatitis B virus, showing promising in vitro inhibitory activity. This demonstrates the utility of such compounds in developing treatments for viral infections (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).

作用機序

Target of Action

Similar compounds have been reported to targetSuccinate Dehydrogenase (SDH) , an enzyme involved in the citric acid cycle and the electron transport chain.

Mode of Action

The compound likely interacts with its target through hydrogen bonding and pi-pi interactions . These interactions may inhibit the activity of the target enzyme, altering its function and leading to downstream effects.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and stability .

Result of Action

The inhibition of Succinate Dehydrogenase by the compound could lead to a decrease in ATP production, affecting cellular functions and potentially leading to cell death. This could result in the compound having antifungal or other antimicrobial properties .

特性

IUPAC Name |

4-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c19-13-3-1-12(2-4-13)17(23)21-18-20-15-6-5-14(11-16(15)27-18)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAALFKCTPDUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

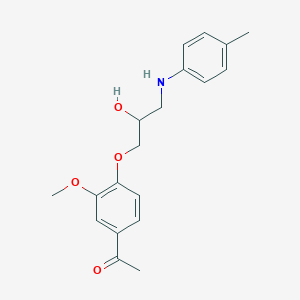

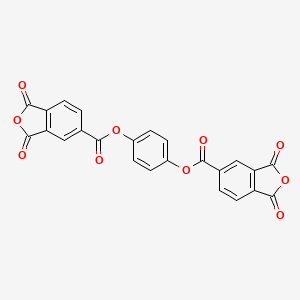

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)

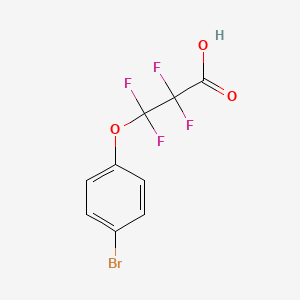

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)

![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)

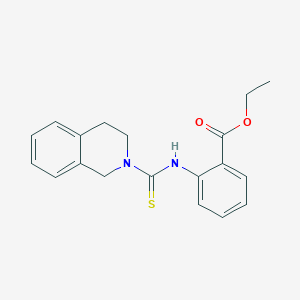

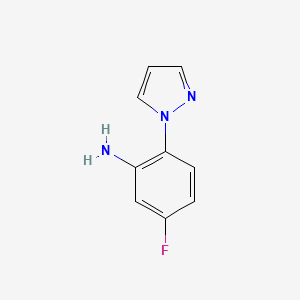

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)

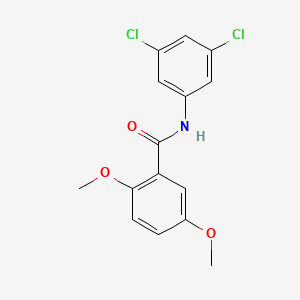

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)

![[2-(3-chloro-4-cyanoanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2446325.png)